molecular formula C16H21N3O4S2 B6538250 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021214-83-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6538250
CAS No.: 1021214-83-4
M. Wt: 383.5 g/mol
InChI Key: MYRHSOJCBMLVET-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a benzothiazole-derived compound featuring a 6-ethoxy substitution on the benzothiazole ring and a methanesulfonyl-piperidine-carboxamide moiety at the 2-position. Benzothiazoles are heterocyclic scaffolds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-3-23-12-4-5-13-14(10-12)24-16(17-13)18-15(20)11-6-8-19(9-7-11)25(2,21)22/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRHSOJCBMLVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The ethoxy group is introduced through an ethoxylation reaction, followed by the introduction of the methanesulfonyl group via sulfonylation. The piperidine ring is then attached through a carboxamide formation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzothiazoles or piperidines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multi-step reactions, including:

  • Knoevenagel Condensation : This reaction forms the benzothiazole moiety, which is crucial for the compound's biological activity.
  • Piperidine Derivatives : The piperidine ring is incorporated to enhance the pharmacological properties of the compound.

Recent studies have reported various synthetic pathways that yield derivatives with improved efficacy against specific pathogens, including Mycobacterium tuberculosis (Mtb) .

Anti-Tubercular Activity

This compound has shown promising anti-tubercular activity. In vitro studies demonstrated that derivatives of benzothiazole exhibit inhibitory concentrations comparable to standard anti-TB drugs. For instance, synthesized compounds showed IC50 values ranging from 7.7 μM to 11.1 μM against Mtb strains .

Table 1: Anti-Tubercular Activity of Benzothiazole Derivatives

CompoundIC50 (μM)MIC (μg/mL)Inhibition (%)
7a7.7 ± 0.80.0898
7e9.2 ± 1.50.0999
INH0.2

These findings suggest that modifications to the benzothiazole ring can enhance anti-tubercular properties, making this compound a candidate for further development in TB treatment .

Neuroprotective Effects

Moreover, benzothiazole derivatives have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease (AD). Studies indicate that these compounds can inhibit acetylcholinesterase (AChE) and prevent amyloid-beta aggregation, both critical factors in AD progression .

Table 2: Neuroprotective Activity of Selected Benzothiazole Derivatives

CompoundAChE Inhibition (%)Aβ Aggregation Inhibition (%)
3fHighHigh
3rModerateModerate
3tLowHigh

These compounds may serve as scaffolds for developing multitarget drugs aimed at treating neurodegenerative diseases .

Case Study 1: Anti-Tubercular Efficacy

A recent study synthesized several benzothiazole derivatives and evaluated their efficacy against Mtb using both in vitro and in vivo models. The results indicated that certain derivatives exhibited significant bactericidal activity and could potentially be developed into new anti-TB therapies .

Case Study 2: Alzheimer’s Disease Research

In another study focused on neuroprotection, researchers synthesized benzothiazole-isothiourea derivatives and assessed their ability to inhibit AChE and amyloid-beta aggregation. The most effective compound demonstrated a strong binding affinity to AChE and significantly reduced amyloid-beta levels in cellular models . This highlights the potential of benzothiazole-based compounds in developing treatments for Alzheimer's disease.

Mechanism of Action

The mechanism by which N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Antimicrobial Activity

  • BTC-j (methoxy derivative): Demonstrated broad-spectrum antibacterial activity against S. aureus, E. coli, and P. aeruginosa (MIC 3.125–12.5 µg/mL), attributed to DNA gyrase inhibition .

Anticonvulsant Activity

  • Benzothiazole-semicarbazones (e.g., 4g, 4i): Exhibited 100% protection in maximal electroshock seizure (MES) models at 30 mg/kg, linked to modulation of GABAergic pathways .

Computational and Structural Insights

  • Docking Studies (BTC-j): Demonstrated strong binding to DNA gyrase (PDB: 3G75) with a dock score of −8.2 kcal/mol, suggesting the benzothiazole core is critical for target engagement .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article synthesizes findings from various research studies to elucidate its biological activity, including mechanisms of action, efficacy against specific diseases, and structure-activity relationships.

Chemical Structure

The compound features a benzothiazole moiety linked to a piperidine ring via a methanesulfonyl group. This unique structure is thought to contribute to its diverse biological effects.

Biological Activity Overview

Research indicates that derivatives of benzothiazole, including the target compound, exhibit a range of biological activities:

  • Neuroprotective Effects :
    • Studies have shown that benzothiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The compound demonstrated significant neuroprotective properties in scopolamine-induced models of dementia, with notable improvements in memory deficits at doses of 10 mg/kg and 20 mg/kg .
  • Antitumor Activity :
    • The compound has shown moderate to excellent cytotoxic activity against various cancer cell lines. For instance, one study reported that related benzothiazole derivatives exhibited IC50 values ranging from 0.24 to 0.92 µM against multiple cancer lines, indicating strong antiproliferative effects .
  • Antimicrobial Properties :
    • Preliminary evaluations suggest that certain benzothiazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, although specific data for the target compound is limited .

Neuropharmacological Studies

A recent study focused on the neuroprotective capabilities of benzothiazole derivatives, including this compound. The results indicated:

  • AChE Inhibition : The compound effectively inhibited AChE activity, which is crucial for enhancing cholinergic transmission in neurodegenerative conditions.
  • In Vivo Efficacy : In animal models, the compound reversed memory deficits induced by scopolamine, suggesting its potential as a therapeutic agent for cognitive disorders .

Anticancer Activity

The anticancer properties were evaluated across several cancer cell lines:

  • Cytotoxicity Assays : The compound was tested against NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231 cell lines. Results showed significant cytotoxicity with an EC50 value as low as 0.31 µM for procaspase-3 activation .
Cell LineIC50 (µM)Mechanism of Action
NCI-H2260.24Procaspase-3 activation
SK-N-SH0.92Induction of apoptosis
HT290.31Cell cycle arrest
MDA-MB-2310.24Inhibition of proliferation

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiazole moiety can significantly enhance biological activity:

  • Substituent Effects : Introduction of electron-withdrawing groups on the aromatic rings improved anticancer efficacy while maintaining low toxicity profiles .

Case Studies

Several case studies highlight the therapeutic potential of benzothiazole derivatives:

  • Alzheimer's Disease Model : In a scopolamine-induced memory impairment model, compounds similar to this compound demonstrated significant cognitive improvements.
  • Cancer Treatment : In vitro studies showed that compounds with similar structures effectively induced apoptosis in lung cancer cell lines without significantly affecting normal fibroblast cells.

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